molecular formula C11H9FO B15298795 (3-Fluoronaphthalen-1-yl)methanol

(3-Fluoronaphthalen-1-yl)methanol

Cat. No.: B15298795
M. Wt: 176.19 g/mol
InChI Key: PEXABIPMWAFZBH-UHFFFAOYSA-N
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Description

(3-Fluoronaphthalen-1-yl)methanol: is an organic compound with the molecular formula C11H9FO It is a derivative of naphthalene, where a fluorine atom is substituted at the third position and a hydroxymethyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoronaphthalen-1-yl)methanol typically involves the reduction of 3-fluoro-1-naphthoic acid. One common method includes the following steps :

    Formation of the Intermediate: 3-fluoro-1-naphthoic acid is reacted with N,N-diisopropylethylamine and isobutyl chloroformate in tetrahydrofuran (THF) at -10°C.

    Reduction: The intermediate is then reduced using sodium borohydride in THF and water at room temperature.

    Acidification: The reaction mixture is acidified with hydrochloric acid, and the product is extracted using ethyl acetate.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoronaphthalen-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form (3-Fluoronaphthalen-1-yl)methanal using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The hydroxyl group can be reduced to form (3-Fluoronaphthalen-1-yl)methane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM).

    Reduction: LiAlH4 in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: (3-Fluoronaphthalen-1-yl)methanal.

    Reduction: (3-Fluoronaphthalen-1-yl)methane.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Comparison with Similar Compounds

  • (4-Fluoronaphthalen-1-yl)methanol
  • (3-Fluoronaphthalen-2-yl)methanol
  • (3-Chloro-4-fluoronaphthalen-1-yl)methanol

Comparison: (3-Fluoronaphthalen-1-yl)methanol is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which can influence its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity .

Properties

Molecular Formula

C11H9FO

Molecular Weight

176.19 g/mol

IUPAC Name

(3-fluoronaphthalen-1-yl)methanol

InChI

InChI=1S/C11H9FO/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6,13H,7H2

InChI Key

PEXABIPMWAFZBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CO)F

Origin of Product

United States

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